2-(2,2-Diisopropyl-1,3-dioxolan-4-yl)ethanol
Description
2-(2,2-Diisopropyl-1,3-dioxolan-4-yl)ethanol is a dioxolane derivative featuring a 1,3-dioxolane ring substituted with two isopropyl groups at the 2-position and an ethanol moiety at the 4-position. This compound belongs to a class of protected glycol derivatives, where the dioxolane ring acts as a protective group for vicinal diols, enhancing stability and modulating solubility.
The ethanol side chain introduces a primary alcohol functional group, enabling further derivatization or participation in hydrogen bonding, which may affect solubility in polar solvents.
Properties
IUPAC Name |
2-[2,2-di(propan-2-yl)-1,3-dioxolan-4-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-8(2)11(9(3)4)13-7-10(14-11)5-6-12/h8-10,12H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPZNMFFBDUEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(OCC(O1)CCO)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Heteropoly Acid-Mediated Synthesis
The most documented route involves (S)-1,2,4-butanetriol reacting with ketones (e.g., acetone, 3-pentanone) under heteropoly acid catalysis. Phosphomolybdic acid (H₃PMo₁₂O₄₀) or phosphotungstic acid (H₃PW₁₂O₄₀) in toluene or acetone enables selective ketalization at 50–140°C.
Procedure :
- Reaction Setup : (S)-1,2,4-butanetriol, ketone (2–4 equivalents), and heteropoly acid (0.05–0.5 mol%) are refluxed with molecular sieves (3Å/4Å) for 3–24 hours.
- Workup : The mixture is concentrated, dissolved in dichloromethane, filtered through silica gel, and purified via distillation or column chromatography.
Example :
- Using acetone and H₃PMo₁₂O₄₀ at 68°C for 6 hours yields 92–95% of (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol.
- Substituting acetone with 3-pentanone extends the reaction to 12 hours but achieves 94% yield of the diethyl analog.
Key Factors :
- Catalyst Loading : 0.05–0.2 mol% optimizes turnover without side reactions.
- Solvent : Toluene facilitates azeotropic water removal, enhancing conversion.
Chiral Auxiliary Approaches
Enantioselective Synthesis via Kinetic Resolution
Epichlorohydrin and related epoxides undergo kinetic resolution with chiral catalysts to yield enantiomerically enriched intermediates. For instance, aluminum isopropylate catalyzes the reaction of glyceraldehyde acetonide with acetone, achieving 73.4% yield in a solvent-free system.
Procedure :
- Intermediate Formation : Glycerol reacts with 2,2-propanal dimethyl acetal under p-toluenesulfonic acid catalysis to form 2,2-dimethyl-1,3-dioxolane-4-methanol.
- Oxidation : The intermediate undergoes aluminum isopropylate-catalyzed oxidation with acetone, followed by silica gel chromatography (hexane/ethyl acetate).
Chiral Control :
- Use of (S)-1,2,4-butanetriol as the starting material ensures retention of configuration, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Methods
Observations :
- Heteropoly acids offer superior yields and stereocontrol but require longer reaction times.
- Solvent-free methods reduce environmental impact but necessitate rigorous purification.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 1.79 (s, 3H, CH₃), 3.94–4.14 (m, 4H, dioxolane-OCH₂), 2.73 (s, 3H, CH₃CO).
- Specific Rotation : [α]²⁰/D = -5° (c = 15, CHCl₃) for the (R)-enantiomer.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Hydrolysis of the Dioxolane Ring
The 1,3-dioxolane ring undergoes acid-catalyzed hydrolysis to yield a diol. This reaction is critical for deprotection in synthetic applications:
This reaction is stereospecific, retaining configuration due to the rigid bicyclic intermediate formed during hydrolysis .
Esterification of the Ethanol Group
The primary alcohol undergoes esterification with acyl chlorides, anhydrides, or activated carboxylic acids:
Esterification preserves the dioxolane ring’s integrity, making it suitable for prodrug strategies .
Phosphorylation for Prodrug Design
The ethanol group participates in phosphate ester formation, enhancing bioavailability in drug design:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Chlorophenyl dichlorophosphate | 1,2,4-Triazole, Et₃N | Phosphotriester intermediate | 67–69% | |
| NaOH (0.5N) | THF, 50°C | Deprotected phosphate prodrug | 74–85% |
Reductive Amination
While not directly reported, the ethanol group could be converted to an amine via reductive amination:
| Substrate | Reagents | Product | Notes |
|---|---|---|---|
| NH₃, H₂ | Pd/C, H₂ (5 psi) | 2-(2,2-Diisopropyl-1,3-dioxolan-4-yl)ethylamine | Hypothetical pathway |
Thermal Stability and Side Reactions
The dioxolane ring remains stable under neutral conditions but decomposes above 200°C, releasing isopropyl alcohol and forming cyclic ether byproducts .
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Steric Influence | Catalytic Requirements |
|---|---|---|---|
| Hydrolysis | Moderate | High | Acid (pTSA/HCl) |
| Esterification | Fast | Moderate | DIC/DMAP |
| Oxidation | Slow | Very High | Strong oxidizers (CrO₃) |
Scientific Research Applications
2-(2,2-Diisopropyl-1,3-dioxolan-4-yl)ethanol is a chemical compound with the molecular formula . While specific applications of this compound are not extensively detailed in the search results, some related compounds and analogous applications offer insight into its potential uses in scientific research:
1. Building Block in Synthesis
- Marine Metabolites: Hydroquinones, which share structural similarities with dioxolanes, have been employed as building blocks in synthesizing biologically active marine metabolites such as ent-chromazonarol, 9,11-drimen-8α-ol, and fulvanin .
- Chiral Drugs: Optically active halohydrins and styrene oxide derivatives, obtained through the reduction of α-halo ketones, serve as key intermediates in synthesizing chiral drugs containing the β-amino alcohol moiety, including (R)-denopamine, (R)-isoproterenol, (R)-salmeterol, and (R,R)-formoterol .
2. Asymmetric Reduction Reactions
- Catalysis: Oxazaborolidines are employed in catalytic asymmetric reductions, which are used to prepare optically active terminal 1,2-diols via the borane reduction of α-silyloxy or tetrahydropyranyloxy ketones .
- Chiral Ligands: Chiral ligands can be employed as part of an effective catalyst for the reduction of α-protected hydroxy ketones .
3. Synthesis of Amino-Substituted Vinylsilanes
Mechanism of Action
The mechanism of action of (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the isopropyl groups provide hydrophobic interactions that enhance binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2,2-Diisopropyl-1,3-dioxolan-4-yl)ethanol with structurally related dioxolane derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Observations:
Solubility: The ethanol side chain enhances water solubility relative to methanol derivatives (e.g., Promoxolane), though diisopropyl groups counterbalance this by increasing hydrophobicity .
Functional Group Diversity: Methanol derivatives (e.g., Solketal) are widely used as chiral synthons or solvents, whereas ethanol analogs may serve as elongated linkers in drug design . Halogenated dioxolanes (e.g., Terconazole) demonstrate biological activity, emphasizing the role of aromatic/heterocyclic substituents in pharmacology .
Synthetic Intermediates: Ethanol derivatives like 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol are utilized in fragment-based synthesis, as seen in tetrafibricin and L-783,277 analogs .
Research Findings and Trends
- Synthetic Utility: The synthesis of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol via LAH reduction of protected glycols (e.g., 246 → 247 in ) provides a template for preparing the diisopropyl analog .
- Biomedical Relevance: Dioxolanes with hydroxymethyl/ethanol groups are increasingly explored in fragment-based drug discovery, particularly targeting enzymes like oxidoreductases .
- Chiral Resolution: The (R)-configuration in Solketal underscores the importance of stereochemistry in dioxolane applications, a factor requiring attention in the diisopropyl-ethanol derivative’s synthesis .
Biological Activity
2-(2,2-Diisopropyl-1,3-dioxolan-4-yl)ethanol, a compound with the molecular formula CHO and CAS number 32233-43-5, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its properties, synthesis, and biological implications based on available literature.
The compound is characterized by:
- Molecular Weight : 146.18 g/mol
- Boiling Point : Not available
- Hydrogen Bond Donors/Acceptors : 1/3
- Log P (octanol-water partition coefficient) : Varies from 0.09 to 2.04 depending on the method used for calculation, indicating moderate lipophilicity .
Biological Activity Overview
The biological activity of 2-(2,2-Diisopropyl-1,3-dioxolan-4-yl)ethanol has been explored in various contexts:
1. Antidiabetic Potential
Research indicates that derivatives of dioxolane compounds may exhibit antidiabetic properties. For instance, the compound has been utilized as a precursor in the synthesis of cytopiloyne, which has shown potential in managing diabetes .
2. Neuroprotective Effects
Some studies suggest that dioxolane derivatives can have neuroprotective effects. The structural properties of 2-(2,2-Diisopropyl-1,3-dioxolan-4-yl)ethanol may contribute to its ability to cross the blood-brain barrier (BBB), making it a candidate for further investigation in neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of 2-(2,2-Diisopropyl-1,3-dioxolan-4-yl)ethanol typically involves the reaction of appropriate precursors under acidic conditions. This compound can serve as a chiral building block for various pharmaceuticals and agrochemicals.
Case Study 1: Synthesis and Antidiabetic Application
In one study, researchers synthesized derivatives of this compound to evaluate their antidiabetic effects in vitro and in vivo. The results indicated that certain derivatives significantly lowered blood glucose levels in diabetic models .
Case Study 2: Neuroprotective Screening
A study investigated the neuroprotective properties of dioxolane derivatives using cell culture models exposed to neurotoxic agents. The findings suggested that these compounds could reduce neuronal death and promote survival pathways .
Data Table: Properties and Activities
| Property/Activity | Value/Description |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 146.18 g/mol |
| Antidiabetic Activity | Yes (as a precursor for cytopiloyne) |
| Neuroprotective Potential | Yes (preliminary studies suggest efficacy) |
| Antioxidant Activity | Suggested but not fully characterized |
| Blood-Brain Barrier Permeability | Yes |
Q & A
Q. What are the common synthetic routes for preparing 2-(2,2-Diisopropyl-1,3-dioxolan-4-yl)ethanol?
The synthesis typically involves multi-step processes, including reduction of esters or ketones, protection/deprotection of hydroxyl groups, and chromatographic purification. For example:
- Reduction : Lithium aluminum hydride (LAH) in THF is used to reduce esters to alcohols under controlled conditions (0°C to room temperature) .
- Protection : Diol protection with isopropyl groups can be achieved using acid-catalyzed acetal formation.
- Purification : Silica gel flash chromatography with gradients of cyclohexane/ethyl acetate is commonly employed to isolate the product (e.g., 90% yield reported in a related dioxolane synthesis) .
Q. How is the compound purified and characterized after synthesis?
- Purification : Flash chromatography on silica gel (e.g., Cy/EtOAc gradients) is standard. Thin-layer chromatography (TLC) with Rf values (e.g., Rf = 0.50 in Cy/EtOAc 1:3) helps monitor reaction progress .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, in a related compound, HRMS confirmed the molecular ion ([M+Na]+) with <1 ppm error .
Q. What safety precautions are recommended when handling this compound?
While specific safety data for this compound is limited, analogous dioxolane derivatives require:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Waste Management : Hazardous waste segregation and disposal via certified facilities .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of derivatives?
Stereoselectivity is achieved through:
- Chiral Starting Materials : Use of enantiopure precursors (e.g., (R)- or (S)-configured alcohols) to dictate stereochemistry in subsequent reactions .
- Reaction Optimization : For example, DIAD (diisopropyl azodicarboxylate) and PPh₃ in toluene at reflux yield epoxides with 94% stereoselectivity, avoiding diastereomer formation .
- Analytical Confirmation : X-ray crystallography or chiral HPLC validates stereochemical integrity .
Q. What strategies integrate this compound into complex natural product syntheses?
The compound serves as a chiral building block in fragment coupling:
- Fragment Assembly : For instance, similar dioxolane derivatives are used in synthesizing C1-C20 fragments of tetrafibricin via Kocienski-Julia olefination (60% yield) .
- Protection-Deprotection : PMB (para-methoxybenzyl) ether protection and acidic deprotection (e.g., AcCl/MeOH) enable selective functionalization .
Q. How do reaction conditions influence yield and selectivity in key transformations?
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic reductions (e.g., LAH), while toluene improves stereoselectivity in epoxide formation .
- Catalyst Loading : Excess tetrabutylammonium fluoride (2.5 equiv.) ensures complete desilylation in THF, achieving 98% yield in alcohol deprotection .
- Temperature Control : Low temperatures (0°C) prevent side reactions during LAH reductions .
Q. How are structural analogs of this compound used to explore structure-activity relationships (SAR)?
Modifications to the dioxolane ring (e.g., dimethyl vs. diisopropyl groups) or ethanol side chain are synthesized via:
- Epoxide Ring-Opening : Reacting with nucleophiles (e.g., amines, thiols) to generate diverse analogs .
- Comparative Analysis : Similarity metrics (e.g., Tanimoto coefficients) identify analogs with >0.88 structural similarity for biological testing .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
